molecular formula C10H9F2NO B2447470 N-[(2,4-difluorophenyl)methyl]prop-2-enamide CAS No. 1248308-60-2

N-[(2,4-difluorophenyl)methyl]prop-2-enamide

Cat. No.: B2447470
CAS No.: 1248308-60-2
M. Wt: 197.185
InChI Key: OJHUZWVXNBQLEU-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]prop-2-enamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a difluorophenyl group attached to a prop-2-enamide moiety, which contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-3-4-8(11)5-9(7)12/h2-5H,1,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHUZWVXNBQLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]prop-2-enamide typically involves the reaction of 2,4-difluorobenzylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under controlled temperatures and may require catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,5-difluorophenyl)methyl]prop-2-enamide: Similar structure but with the difluorophenyl group at different positions.

    N-(2,4-dimethylphenyl)formamide: Contains a dimethylphenyl group instead of a difluorophenyl group.

    N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Different core structure but similar functional groups

Uniqueness

N-[(2,4-difluorophenyl)methyl]prop-2-enamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for various applications compared to similar compounds.

Biological Activity

N-[(2,4-difluorophenyl)methyl]prop-2-enamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse scientific sources.

Chemical Structure and Properties

This compound features a difluorophenyl group attached to a prop-2-enamide backbone. Its molecular formula is C11_{11}H10_{10}F2_{2}N, with a molecular weight of approximately 201.20 g/mol. The presence of the difluorophenyl moiety enhances its lipophilicity and stability, which are crucial for its biological activity.

The mechanism of action for this compound involves interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly those associated with the NF-κB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines.
  • Receptor Modulation : It is believed to modulate receptor activity, which can influence cell signaling pathways related to inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound can significantly reduce inflammation markers in vitro and in vivo models. It has been linked to the inhibition of COX-2 and 5-LOX, key enzymes in the inflammatory response .
  • Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. Its antibacterial properties suggest potential applications in treating infections .
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study published in ChemRxiv highlighted the compound's ability to inhibit inflammatory pathways in animal models, showing a reduction in edema and inflammatory cytokines .
  • Antibacterial Efficacy : Research conducted by scientists at a leading university demonstrated that derivatives of this compound had submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent against resistant bacterial strains .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2,5-Difluorophenyl)methylprop-2-enamideDifluoro group at different positionSimilar anti-inflammatory effects
N-(3,4-Dimethylphenyl)prop-2-enamideDimethyl instead of difluoroReduced antibacterial activity
N-(4-Chlorophenyl)prop-2-enamideChlorine substitutionVarying lipophilicity and activity

Q & A

Basic: What are the optimal synthetic routes for N-[(2,4-difluorophenyl)methyl]prop-2-enamide?

Methodological Answer:
The synthesis typically involves a multi-step process, starting with the reaction of 2,4-difluorobenzylamine with acryloyl chloride under controlled conditions. Key steps include:

  • Amide bond formation: React 2,4-difluorobenzylamine with acryloyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Triethylamine is often used as a base to neutralize HCl byproducts .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and reaction time (2–4 hours) to achieve yields >75% .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:
Molecular docking tools like AutoDock Vina are employed to simulate interactions between the compound and target proteins (e.g., kinases, enzymes):

  • Grid parameterization: Define the binding site using X-ray crystallography or homology modeling data. The difluorophenyl group’s lipophilicity requires accurate van der Waals and electrostatic potential settings .
  • Scoring function analysis: AutoDock Vina’s scoring function evaluates hydrogen bonding, hydrophobic contacts, and steric complementarity. The compound’s acrylamide moiety may form covalent bonds with cysteine residues in targets like BTK or EGFR .
  • Validation: Compare docking results with experimental IC50 values from kinase inhibition assays. Discrepancies >1 log unit suggest recalibration of force fields or solvation parameters .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons from difluorophenyl) and δ 5.6–6.4 ppm (acrylamide vinyl protons) confirm the core structure .
    • ¹³C NMR: Carbonyl resonance at ~165 ppm verifies the acrylamide group .
  • High-resolution mass spectrometry (HRMS): Exact mass matching [M+H]+ (calculated: 226.0743) ensures molecular formula accuracy .
  • HPLC purity analysis: Use a C18 column (acetonitrile/water mobile phase) to confirm >95% purity .

Advanced: How to address contradictory data in biological activity studies of this compound?

Methodological Answer:
Contradictions (e.g., variable IC50 values across assays) may arise from:

  • Assay conditions: Differences in pH, temperature, or reducing agents (e.g., DTT) can alter covalent binding kinetics. Standardize protocols using guidelines like the FDA’s Bioanalytical Method Validation .
  • Target specificity: Off-target effects are common due to the compound’s electrophilic acrylamide group. Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .
  • Structural analogs: Compare with derivatives lacking the difluorophenyl group to isolate pharmacophore contributions. For example, replacing fluorine with hydrogen reduces lipophilicity and alters membrane permeability .

Basic: What are the key physicochemical properties influencing this compound’s reactivity?

Methodological Answer:

  • Lipophilicity (LogP): Calculated LogP ~2.1 (via XLogP3) suggests moderate membrane permeability, critical for cellular uptake .
  • Electrophilicity: The acrylamide’s α,β-unsaturated carbonyl group is prone to Michael addition reactions with thiols (e.g., glutathione), requiring inert storage conditions (argon atmosphere, -20°C) .
  • Solubility: Limited aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (10 mM) for in vitro studies .

Advanced: How to design SAR studies for this compound derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies should focus on:

  • Fluorine substitution: Test analogs with mono- or tri-fluorinated phenyl groups to assess the impact of electron-withdrawing effects on target binding .
  • Acrylamide modifications: Replace the vinyl group with a saturated propionamide to evaluate covalent vs. non-covalent inhibition mechanisms .
  • In vivo pharmacokinetics: Use LC-MS/MS to measure plasma half-life and metabolite formation (e.g., hydrolysis to 2,4-difluorobenzylamine) in rodent models .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause sensitization via cysteine adduct formation .
  • Ventilation: Work in a fume hood to avoid inhalation of airborne particles, especially during weighing .
  • Waste disposal: Deactivate acrylamide residues with 10% sodium thiosulfate before disposal in hazardous waste containers .

Advanced: How to resolve crystallization challenges for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening: Use high-throughput vapor diffusion (e.g., Hampton Research Crystal Screen) with solvents like ethyl acetate/hexane or methanol/water .
  • Temperature gradients: Slow cooling (0.1°C/min) from 40°C to 4°C promotes nucleation.
  • Co-crystallization: Add target protein fragments (e.g., kinase domains) to stabilize the compound in the crystal lattice .

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